Welcome to the BenchChem Online Store!
molecular formula C11H18N2O3 B8767836 Ethyl 1-(tert-butyl)-4-(hydroxymethyl)-1H-pyrazole-3-carboxylate CAS No. 1374258-07-7

Ethyl 1-(tert-butyl)-4-(hydroxymethyl)-1H-pyrazole-3-carboxylate

Cat. No. B8767836
M. Wt: 226.27 g/mol
InChI Key: FPABHYIKKMHYMT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08859773B2

Procedure details

To a solution of ethyl 1-tert-butyl-4-formyl-1H-pyrazole-3-carboxylate (2.87 g, 12.8 mmol) in ethanol (50 mL) was added sodium borohydride (0.97 g, 25.6 mmol) in one portion. After stirring for 30 minutes at room temperature the mixture was quenched with 1 N aqueous hydrochloric acid (100 mL), stirred for 15 minutes, and then neutralized with saturated aqueous sodium bicarbonate. The mixture was extracted with ethyl acetate (2×150 mL), the combined organics then dried over sodium sulfate, filtered and concentrated to yield ethyl 1-tert-butyl-4-(hydroxymethyl)-1H-pyrazole-3-carboxylate (2.57 g) as a clear oil. +APCI (M+Na) 249.2; 1H NMR (400 MHz, CDCl3, δ): 7.49 (s, 1H), 4.65 (d, J=6.8 Hz, 2H), 4.43 (q, J=7.2 Hz, 2H), 3.62 (t, J=6.9 Hz, 1H), 1.59 (s, 9H), 1.41 (t, J=7.1 Hz, 3H).
Quantity
2.87 g
Type
reactant
Reaction Step One
Quantity
0.97 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([N:5]1[CH:9]=[C:8]([CH:10]=[O:11])[C:7]([C:12]([O:14][CH2:15][CH3:16])=[O:13])=[N:6]1)([CH3:4])([CH3:3])[CH3:2].[BH4-].[Na+]>C(O)C>[C:1]([N:5]1[CH:9]=[C:8]([CH2:10][OH:11])[C:7]([C:12]([O:14][CH2:15][CH3:16])=[O:13])=[N:6]1)([CH3:4])([CH3:3])[CH3:2] |f:1.2|

Inputs

Step One
Name
Quantity
2.87 g
Type
reactant
Smiles
C(C)(C)(C)N1N=C(C(=C1)C=O)C(=O)OCC
Name
Quantity
0.97 g
Type
reactant
Smiles
[BH4-].[Na+]
Name
Quantity
50 mL
Type
solvent
Smiles
C(C)O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
After stirring for 30 minutes at room temperature the mixture
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was quenched with 1 N aqueous hydrochloric acid (100 mL)
STIRRING
Type
STIRRING
Details
stirred for 15 minutes
Duration
15 min
EXTRACTION
Type
EXTRACTION
Details
The mixture was extracted with ethyl acetate (2×150 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the combined organics then dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
C(C)(C)(C)N1N=C(C(=C1)CO)C(=O)OCC
Measurements
Type Value Analysis
AMOUNT: MASS 2.57 g
YIELD: CALCULATEDPERCENTYIELD 88.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.